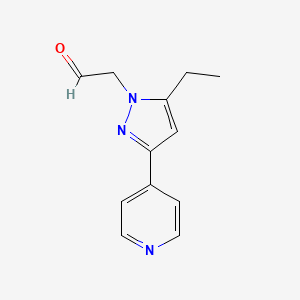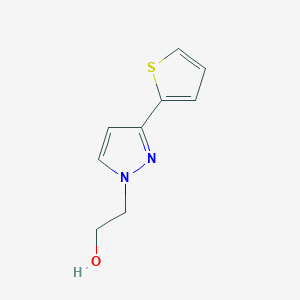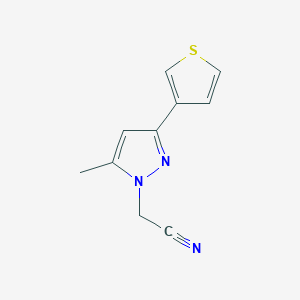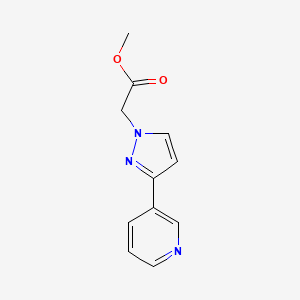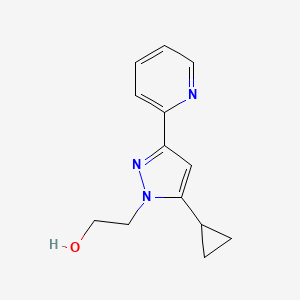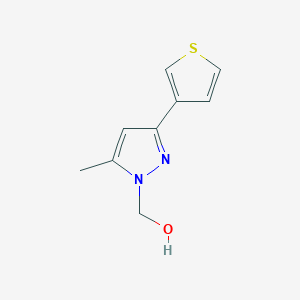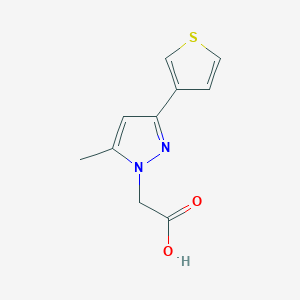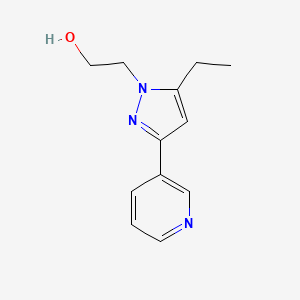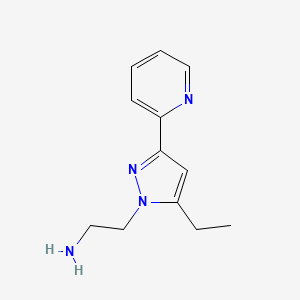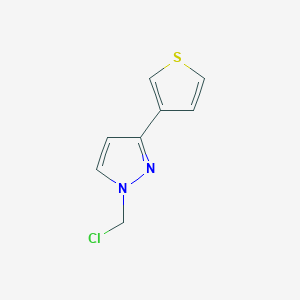
1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H7ClN2S and its molecular weight is 198.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant Activity
One notable application involves the synthesis and evaluation of derivatives for antidepressant activities. For instance, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant and neurotoxicity screening. The study found that specific derivatives significantly reduced immobility time in force swimming and tail suspension tests, indicating potential antidepressant effects without influencing baseline locomotion (Mathew, Suresh, & Anbazhagan, 2014).
Structural Diversity and Chemical Synthesis
Another research area is the generation of structurally diverse libraries through alkylation and ring closure reactions. For example, compounds derived from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride were used in various reactions to produce a wide range of compounds, including dithiocarbamates, thioethers, and pyrazolines, showcasing the versatility of this scaffold in synthesizing diverse chemical entities (Roman, 2013).
Antimicrobial Activity
Additionally, the synthesis and characterization of novel chitosan Schiff bases based on heterocyclic moieties have been explored. These compounds, synthesized from heteroaryl pyrazole derivatives, showed varied antimicrobial activities against a range of bacteria and fungi, demonstrating the potential of such derivatives in developing new antimicrobial agents (Hamed et al., 2020).
Anti-Tumor Agents
Furthermore, some derivatives have been investigated for their potential as anti-tumor agents. A study synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which were evaluated against hepatocellular carcinoma cell lines. This research revealed promising activities of certain compounds, suggesting their applicability in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
Fluorescent Properties
The fluorescent properties of pyrazoline derivatives have also been studied, with some compounds showing emissions in the blue region of the visible spectrum. This research points to potential applications in materials science, especially in developing fluorescent materials for various technological uses (Ibrahim et al., 2016).
Properties
IUPAC Name |
1-(chloromethyl)-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c9-6-11-3-1-8(10-11)7-2-4-12-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOAYSQXGGZIGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C2=CSC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



